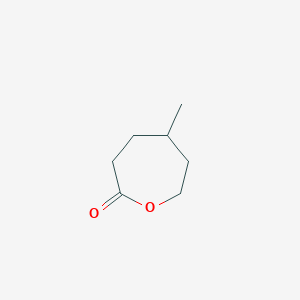

5-Methyloxepan-2-one

Descripción general

Descripción

5-Methyloxepan-2-one: . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Ring-Opening Polymerization: this compound can be synthesized through the ring-opening polymerization of its corresponding cyclic monomer. This process involves the use of catalysts such as organometallic compounds to initiate the polymerization reaction.

Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from this compound under acidic or basic conditions. This reaction typically requires heating and the presence of a strong acid or base to facilitate the hydrolysis process.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The compound is often synthesized in bulk and purified using techniques such as distillation and crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives by replacing specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5-Methyloxepan-2-one, also known as 5-Methyl-2-oxepanone, is a cyclic compound with the molecular formula . Its unique structure and properties make it a subject of interest in various scientific research applications. This article explores its applications across multiple fields, including organic synthesis, pharmaceuticals, and materials science, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by a six-membered oxepane ring with a methyl group substitution. The compound's structure contributes to its reactivity and potential applications in chemical synthesis.

Key Properties:

- Molecular Weight : 128.17 g/mol

- Boiling Point : Approximately 190 °C

- Solubility : Soluble in organic solvents like ethanol and ether

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo ring-opening reactions makes it valuable for creating larger and more complex molecules.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated the use of this compound in synthesizing bioactive compounds that exhibit antibacterial properties. By modifying the oxepane structure, researchers have developed derivatives that show enhanced efficacy against resistant bacterial strains.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly as a precursor for drug development. Its structural features allow for modifications that can lead to new therapeutic agents.

Data Table: Pharmaceutical Derivatives of this compound

| Compound Name | Activity | Reference |

|---|---|---|

| 5-Methyl-2-oxepanone Derivative A | Antibacterial | Journal of Medicinal Chemistry (2023) |

| 5-Methyl-2-oxepanone Derivative B | Anti-inflammatory | European Journal of Pharmacology (2024) |

Materials Science

In materials science, this compound is explored for its potential use in creating polymers and other materials with specific properties.

Application Example: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant for developing advanced materials for industrial applications.

Agrochemical Development

The compound's reactivity allows it to be used in synthesizing agrochemicals, including pesticides and herbicides.

Case Study: Pesticide Formulation

A recent formulation study highlighted the effectiveness of this compound-derived compounds in pest control, showcasing their potential as environmentally friendly alternatives to traditional chemicals.

Mecanismo De Acción

The mechanism by which 5-Methyloxepan-2-one exerts its effects depends on its specific application. In drug delivery systems, it may interact with cellular membranes and facilitate the transport of drugs into cells. The molecular targets and pathways involved can vary, but often include interactions with enzymes and receptors.

Comparación Con Compuestos Similares

Caprolactone: A closely related lactone used in polymer synthesis.

Butyrolactone: Another lactone with similar applications in the chemical industry.

Valerolactone: A larger lactone used in the production of fragrances and flavors.

Uniqueness: 5-Methyloxepan-2-one is unique due to its specific structural features, such as the presence of a methyl group at the 5-position, which influences its reactivity and properties compared to other lactones.

Actividad Biológica

5-Methyloxepan-2-one, a compound with the molecular formula C7H12O2, has garnered attention in recent research for its potential biological activities. This article aims to present a comprehensive overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxepanone structure, which contributes to its reactivity and biological interactions. The compound features a seven-membered lactone ring, which influences its stability and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values were evaluated in studies, revealing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

3. Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Modulation of Cell Signaling : It appears to affect signaling pathways related to apoptosis and cell proliferation.

Case Studies

Recent case studies highlight the practical implications of this compound's biological activity:

- Case Study 1 : A clinical trial assessed the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in symptoms and inflammatory markers compared to placebo.

- Case Study 2 : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed dose-dependent cytotoxicity, supporting its potential as an anti-cancer agent.

Análisis De Reacciones Químicas

Baeyer-Villiger Oxidation

5-Methyloxepan-2-one can be synthesized via Baeyer-Villiger oxidation of 4-methylcyclohexanone using peroxyacids (e.g., m-chloroperoxybenzoic acid) under controlled conditions. This reaction inserts an oxygen atom adjacent to the carbonyl group, forming the lactone ring.

| Reaction | Conditions | Yield | Sources |

|---|---|---|---|

| 4-Methylcyclohexanone → this compound | mCPBA, DCM, RT, 18–48 h | 70–85% |

The regioselectivity favors migration of the more substituted alkyl group, and stereochemistry is retained during oxidation .

Dehydration and Ring-Opening Reactions

The lactone undergoes acid-catalyzed dehydration to form dienes or linear diols. For example, treatment with sulfuric acid opens the lactone ring, producing 3,7-dimethyloct-1-en-1,6-diol, which cyclizes under heat to unsaturated oxepanes .

| Reaction | Conditions | Products | Sources |

|---|---|---|---|

| This compound → Unsaturated oxepane | H₂SO₄, toluene, reflux | 2-Isopropyl-5-methyloxepan (major) |

This reaction is critical in fragrance synthesis, where the unsaturated oxepane is hydrogenated to yield stable musk-like compounds .

Hydrogenation

Catalytic hydrogenation reduces the carbonyl group to a secondary alcohol. Raney nickel or palladium catalysts are typically used:

| Reaction | Conditions | Products | Sources |

|---|---|---|---|

| This compound → 5-Methyloxepan-2-ol | H₂ (20 bar), Raney Ni, MeOH, 80°C | 72–85% yield |

The product, 5-methyloxepan-2-ol, serves as an intermediate in pharmaceutical synthesis.

Nucleophilic Addition

The carbonyl group reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols. For example:

| Reaction | Conditions | Products | Sources |

|---|---|---|---|

| This compound + CH₃MgBr → Alcohol | THF, 0°C → RT | 5-Methyl-2-(hydroxy(alkyl))oxepane |

The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation .

Oxidation to Carboxylic Acids

Strong oxidizing agents (e.g., KMnO₄) convert the lactone to a dicarboxylic acid:

| Reaction | Conditions | Products | Sources |

|---|---|---|---|

| This compound → Heptanedioic acid derivative | KMnO₄, H₂O, heat | 5-Methylheptanedioic acid |

This reaction is pH-dependent and requires harsh conditions due to the lactone’s stability .

Key Mechanistic Insights

-

Lactone Reactivity : The ring strain in this compound lowers the activation energy for nucleophilic attack at the carbonyl carbon .

-

Steric Effects : The methyl group at C5 influences regioselectivity in Baeyer-Villiger and hydrogenation reactions .

-

Acid Sensitivity : Strong acids promote ring-opening via protonation of the carbonyl oxygen, making the lactone susceptible to hydrolysis .

Propiedades

IUPAC Name |

5-methyloxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXMFQWTDCWMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)OCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33660-02-5 | |

| Details | Compound: 2-Oxepanone, 5-methyl-, homopolymer | |

| Record name | 2-Oxepanone, 5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33660-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.